Cas no 2060004-91-1 (1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid)

1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid, 1,3,5-trimethyl-
- 1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid
-
- MDL: MFCD30345280
- インチ: 1S/C10H11N3O2/c1-5-4-7-6(2)12-13(3)9(7)11-8(5)10(14)15/h4H,1-3H3,(H,14,15)
- InChIKey: MNGBCAWPKWWQNC-UHFFFAOYSA-N
- ほほえんだ: C12N(C)N=C(C)C1=CC(C)=C(C(O)=O)N=2
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310796-0.25g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.25g |
$683.0 | 2023-09-05 | ||
Enamine | EN300-310796-0.05g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.05g |
$624.0 | 2023-09-05 | ||
Ambeed | A1091115-1g |
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 95% | 1g |
$541.0 | 2024-07-28 | |
Enamine | EN300-310796-1g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 1g |
$743.0 | 2023-09-05 | ||
Enamine | EN300-310796-0.1g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.1g |
$653.0 | 2023-09-05 | ||
Enamine | EN300-310796-10.0g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 10.0g |
$3191.0 | 2023-02-26 | ||
Enamine | EN300-310796-5g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 5g |
$2152.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074557-1g |
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
Enamine | EN300-310796-1.0g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-310796-10g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 10g |
$3191.0 | 2023-09-05 |
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acidに関する追加情報
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS No 2060004-91-1)
The compound CAS No 2060004-91-1, also known as 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds with unique electronic properties and structural versatility. The molecule features a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 5 and a carboxylic acid group at position 6. These substituents contribute to its distinct chemical reactivity and physical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of CAS No 2060004-91-1, allowing researchers to explore its applications in drug discovery and material science. The pyrazolo[3,4-b]pyridine framework is particularly interesting due to its ability to act as a π-electron-deficient aromatic system, making it a valuable component in the design of coordination polymers and metalloorganic frameworks (MOFs). These materials have garnered significant attention for their potential in gas storage, catalysis, and sensing technologies.
One of the most promising applications of CAS No 2060004-91-1 lies in its use as a building block for constructing two-dimensional (2D) and three-dimensional (3D) coordination networks. By coordinating with metal ions such as zinc(II), copper(II), or iron(III), this compound can form extended networks with tailored pore sizes and functionalities. For instance, researchers have demonstrated that the carboxylic acid group can act as a versatile ligand for metal coordination while the methyl substituents can modulate the hydrophobicity of the resulting materials.
In addition to its role in materials science, CAS No 2060004-91-1 has shown potential in medicinal chemistry. The pyrazolo[3,4-b]pyridine moiety is known to exhibit bioactivity against various enzymes and receptors. Recent studies have highlighted its ability to inhibit certain kinases involved in cancer cell proliferation. The methyl groups at positions 1, 3, and 5 further enhance the compound's lipophilicity, which is crucial for improving its bioavailability and pharmacokinetic properties.
The synthesis of CAS No 2060004-91-1 typically involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. One common approach involves the condensation of an appropriate diamine with a carboxylic acid derivative under high temperature or catalytic conditions. Subsequent alkylation or methylation steps are then employed to introduce the methyl substituents at specific positions on the aromatic ring.
From an analytical standpoint, CAS No 20600 has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These analyses confirm the compound's molecular structure and purity. Furthermore, X-ray crystallography has been utilized to determine the solid-state structure of CAS No 206* derivatives, providing insights into their packing motifs and intermolecular interactions.
Looking ahead, the development of novel synthetic routes for CAS No 2* derivatives could significantly expand their applicability in both academic research and industrial settings. For example, green chemistry approaches that minimize waste generation or utilize renewable feedstocks would align with current sustainability goals while maintaining high yields and product quality.
In conclusion, CAS No 2* represents a versatile platform for exploring innovative materials and therapeutic agents. Its unique combination of structural features makes it an invaluable tool for researchers across multiple disciplines seeking to push the boundaries of modern chemistry.
2060004-91-1 (1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid) 関連製品
- 1824255-55-1(tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate)
- 1897102-78-1(1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine)
- 226412-59-5(4-2-(Trifluoroacetyl)hydrazinobenzoic acid)
- 2137917-19-0(1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-)
- 217176-82-4(Hexanoic acid, 6-5-(dimethylamino)-1-naphthalenylsulfonylamino-, 2,5-dioxo-1-pyrrolidinyl ester)
- 402-09-5(2-bromo-1-ethenyl-4-(trifluoromethyl)benzene)
- 2680573-06-0(prop-2-en-1-yl N-(1-carbamoyl-3-cyanopropyl)carbamate)
- 2639419-39-7(tert-butyl 2-{6,9-dioxa-2-azaspiro4.5decan-7-yl}acetate)
- 2138108-72-0(1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea)
- 890641-01-7(2-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thioacetamide)
